Iometopane (123I)
Overview
Description
It is utilized to demonstrate the location and concentration of dopamine transporters in the synapses of striatal dopaminergic neurons . This compound is particularly significant in diagnosing and monitoring neurodegenerative diseases such as Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iometopane I 123 involves the radioiodination of a precursor compound. The process typically includes the following steps:
Preparation of the Precursor: The precursor compound, often a tropane derivative, is synthesized through a series of organic reactions.
Radioiodination: The precursor is then subjected to radioiodination using iodine-123.
Purification: The final product is purified to achieve high chemical and radiochemical purity.
Industrial Production Methods
Industrial production of Iometopane I 123 follows similar synthetic routes but on a larger scale. Automated systems are often employed to ensure consistency and safety. The process involves:
Automated Synthesis: Utilizing automated synthesizers to perform the radioiodination and purification steps.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards of purity and activity.
Chemical Reactions Analysis
Types of Reactions
Iometopane I 123 primarily undergoes substitution reactions during its synthesis. The key reactions include:
Radioiodination: The substitution of a hydrogen atom with iodine-123 in the precursor molecule.
Oxidation: The use of oxidizing agents to facilitate the incorporation of iodine-123.
Common Reagents and Conditions
Oxidizing Agents: Commonly used oxidizing agents include chloramine-T and iodogen.
Solvents: Organic solvents such as acetonitrile and ethanol are often used during the synthesis.
Major Products Formed
The major product formed from these reactions is the radiolabeled compound Iometopane I 123, which is used for imaging purposes .
Scientific Research Applications
Iometopane I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer in various chemical studies to understand reaction mechanisms and kinetics.
Biology: Helps in studying the distribution and density of dopamine transporters in biological systems.
Medicine: Primarily used in the diagnosis and monitoring of Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development and testing of new diagnostic agents and imaging techniques.
Mechanism of Action
Iometopane I 123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:
Comparison with Similar Compounds
Iometopane I 123 is often compared with other radiolabeled compounds used for similar purposes. Some of the similar compounds include:
Iodine-123-beta-CIT: Another radiolabeled compound used for imaging dopamine transporters.
Iodine-123-FPCIT: An analog of Iodine-123-beta-CIT, known for its greater selectivity for dopamine transporters and faster brain uptake.
Uniqueness of Iometopane I 123
Iometopane I 123 is unique due to its high affinity and selectivity for dopamine transporters, making it a valuable tool in the diagnosis and monitoring of Parkinson’s disease. Its ability to provide clear and accurate images of dopamine transporter distribution sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-(123I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICDNNMDMWCI-LTFFGQHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[123I])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136794-86-0 | |
Record name | Iometopane I 123 [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOMETOPANE I-123 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719Y64M4R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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